Acetoxyparthenolide

Description

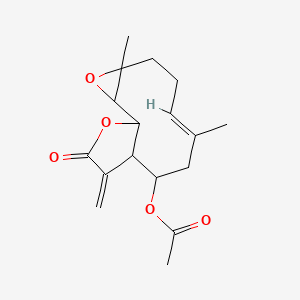

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYJJNFWFYUXSS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41059-80-7 | |

| Record name | LIPIFEROLIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Isolation Studies

Natural Occurrence

Acetoxyparthenolide has been identified as a constituent in several plant species, primarily within the Asteraceae family. These findings contribute to the chemotaxonomic understanding of these plants and highlight their rich phytochemical profiles.

Cyathocline purpurea : This plant, belonging to the Asteraceae family, has been reported to contain this compound, specifically in its aerial parts and as a constituent of the whole plant nih.govphytojournal.comscholarsresearchlibrary.com.

Anthemis cretica subsp. petraea : This subspecies, also from the Asteraceae family, has been documented to contain 9α-acetoxyparthenolide as one of its isolated compounds semanticscholar.orgaimspress.comaimspress.com.

Michelia champaca : This species, belonging to the Magnoliaceae family, has been identified as a source of 8-acetoxyparthenolide, isolated from its root bark and stem bark innovareacademics.inijpjournal.comphcogj.comresearchgate.netscispace.com.

Table 1: Natural Occurrence of this compound and Related Derivatives

| Plant Species | Plant Part(s) | Compound Identified | Reference |

| Cyathocline purpurea | Aerial parts, Whole plant | This compound | nih.govphytojournal.comscholarsresearchlibrary.com |

| Anthemis cretica subsp. petraea | Aerial parts | 9α-acetoxyparthenolide | semanticscholar.orgaimspress.comaimspress.com |

| Michelia champaca | Root bark, Stem bark | 8-acetoxyparthenolide | innovareacademics.inijpjournal.comphcogj.comresearchgate.netscispace.com |

Isolation Studies

The isolation of this compound from plant extracts typically involves a series of chromatographic separation techniques, leveraging differences in polarity and affinity for stationary phases.

Column Chromatography Approaches

Column chromatography (CC) is a foundational technique for separating and purifying compounds from complex mixtures. It operates on the principle of differential partitioning of compounds between a stationary phase (typically a solid adsorbent packed in a column) and a mobile phase (a liquid solvent that flows through the column). Silica (B1680970) gel is the most commonly used stationary phase due to its adsorptive properties, with mobile phases being selected based on the polarity of the target compound.

General Methodology: Extracts are typically loaded onto a column packed with silica gel. A series of solvents or solvent mixtures of increasing polarity are then used to elute the compounds. Fractions are collected sequentially, and their composition is often analyzed using Thin-Layer Chromatography (TLC) to identify those containing the desired compound column-chromatography.comorgchemboulder.commendelset.com.

Specific Applications:

In studies involving Anthemis cretica subsp. petraea, an ethanolic extract was subjected to column chromatography using silica gel, employing solvent systems such as n-hexane/ethyl acetate (B1210297) mixtures for separation semanticscholar.orgaimspress.com.

For Cyathocline purpurea, methanol (B129727) extracts were fractionated using liquid-solid separation chromatography, and further purification was achieved through repeated column chromatography coupled with TLC phytojournal.comscholarsresearchlibrary.com.

The isolation from Michelia champaca bark involved vacuum liquid chromatography (VLC) using silica gel, followed by classical column chromatography for further separation innovareacademics.in. VLC is noted for its efficiency in both crude and fine separations of natural products juniperpublishers.com.

Table 2: Column Chromatography Approaches for this compound and Related Derivatives Isolation

| Plant Species | Extraction/Fractionation Method | Stationary Phase | Mobile Phase/Eluent System | Reference |

| Anthemis cretica subsp. petraea | Ethanolic extract fractionation via Column Chromatography (CC) | Silica gel | n-hexane/ethyl acetate mixtures; n-butanol saturated with distilled water | semanticscholar.orgaimspress.com |

| Cyathocline purpurea | Methanol extract fractionation; Repeated CC coupled with TLC | Silica gel | Not specified in detail for CC steps, but general polarity gradients used | phytojournal.comscholarsresearchlibrary.com |

| Michelia champaca | Bark extract fractionation via Vacuum Liquid Chromatography (VLC) then CC | Silica gel | Not specified in detail for CC steps | innovareacademics.in |

Preparative Liquid Chromatography

Preparative Liquid Chromatography (Prep-HPLC) is an advanced chromatographic technique that utilizes high-performance liquid chromatography systems for the purification of compounds on a larger scale than analytical HPLC. It is a mainstay for isolating natural products, offering high resolution and the ability to separate complex mixtures into highly pure components.

Principles and Applications: Prep-HPLC employs various modes, including normal phase, reversed-phase, size exclusion, and ion exchange chromatography, to achieve purification. Reversed-phase prep-HPLC is particularly robust and widely utilized for natural product isolation nih.gov. The technique is essential for obtaining pure compounds from natural extracts, which often contain desired compounds at low concentrations within complex matrices lcms.cz.

Chemical Synthesis and Structural Modification Research

Strategies for Acetylation of Parthenolide (B1678480) Precursors

The introduction of an acetyl group into the parthenolide structure, typically at specific hydroxyl positions, is a key strategy employed to generate novel derivatives with potentially altered biological activities and physicochemical properties. While direct acetylation of parthenolide itself is a common modification, strategies also involve the synthesis or isolation of naturally occurring acetylated precursors or derivatives.

Known compounds featuring an acetoxy group within the parthenolide family include:

9α-acetoxyparthenolide : Isolated from plants like Anthemis cretica subsp. petraea semanticscholar.orgaimspress.comaimspress.com and Michelia champaca researchgate.netcapes.gov.br, this compound represents a naturally occurring acetylated derivative.

8-acetoxyparthenolide : Also isolated from Michelia champaca researchgate.netcapes.gov.br, this compound further illustrates the presence of acetylation in parthenolide-related structures.

9β-acetoxycostunolide : Identified in Cyathocline purpurea, this compound is structurally related and highlights the role of acetylation in modifying the sesquiterpene lactone skeleton nih.govorientjchem.org.

The presence of these naturally occurring acetylated compounds suggests that acetylation is a relevant modification in the biosynthesis and chemical exploration of parthenolide analogues. Synthetic acetylation of hydroxyl groups on parthenolide or its precursors, such as through reactions with acetic anhydride (B1165640) or acetyl chloride, is a standard chemical transformation to access such derivatives. For instance, acetylation of a precursor (compound 13) to yield a diacetate (compound 14) has been reported orientjchem.org.

Semisynthetic Routes to Acetoxyparthenolide and Analogues

Semisynthetic approaches, which utilize readily available natural products as starting materials to synthesize more complex or modified compounds, have been crucial in accessing parthenolide and its analogues. These methods offer a more efficient pathway compared to total synthesis, particularly for complex natural product scaffolds.

From Costunolide: Costunolide, a natural precursor to parthenolide, serves as a key starting material for semisynthetic efforts.

These routes provide valuable frameworks for accessing parthenolide and its derivatives, including potentially acetylated analogues, by leveraging the structural similarity and availability of costunolide.

Design and Synthesis of Novel Derivatives

The development of novel parthenolide derivatives aims to enhance their therapeutic potential by improving bioactivity, stability, solubility, and selectivity. This involves strategic structural modifications guided by an understanding of structure-activity relationships (SAR) and target interactions.

Strategies for Enhancing Bioactivity and Stability

Modifications targeting specific positions on the parthenolide scaffold have yielded derivatives with significantly improved biological properties.

P450-Mediated Functionalization: Cytochrome P450 enzymes have been engineered to perform regioselective hydroxylation at the C9 and C14 positions of parthenolide nih.govresearchgate.netrochester.eduresearchgate.netcjnmcpu.com. These hydroxylated intermediates serve as handles for further derivatization.

Subsequent functionalization, such as acylation or carbamoylation, of these C9- and C14-modified parthenolides has led to the discovery of novel analogues, termed 'parthenologs' researchgate.net.

These studies have identified derivatives with 2- to 14-fold improved anticancer activity compared to the parent parthenolide researchgate.net. For example, benzoylated derivatives showed enhanced antileukemic potency compared to hydroxylated or acetylated analogues rochester.edu.

A series of parthenolide derivatives designed for anti-triple-negative breast cancer (TNBC) activity demonstrated potent efficacy, with compound 7d exhibiting 11.6- to 18.6-fold improvement in activity over parthenolide nih.gov.

Stability and Bioavailability: Parthenolide's limited physicochemical properties and bioavailability pose challenges for clinical application cjnmcpu.com. Strategies to overcome these limitations include the synthesis of water-soluble derivatives and modifications that enhance stability in biological environments cjnmcpu.com.

Targeted Modifications: Modifications at the C2, C9, and C14 positions have been explored, with introduction of aromatic groups and fluorine-containing moieties often leading to increased antiproliferative activity cjnmcpu.com.

Rational Design Based on Target Interactions

Rational design approaches leverage computational tools and biological data to guide the synthesis of new compounds with predictable activities.

Structure-Activity Relationship (SAR) Studies: Understanding how structural changes affect biological activity is crucial. SAR studies, often involving the synthesis and testing of a library of derivatives, help identify key pharmacophores and optimal structural features researchgate.netcjnmcpu.comnih.gov.

Chemoenzymatic Synthesis: The use of engineered P450 enzymes for late-stage functionalization represents a powerful chemoenzymatic strategy for diversifying the parthenolide scaffold and gaining insights into SAR at previously inaccessible sites nih.govresearchgate.netrochester.eduresearchgate.net.

Mechanism-Based Design: Investigating the molecular mechanisms of parthenolide's action, such as its effects on redox balance and stress response pathways in cancer cells, informs the design of derivative regimens. For instance, a strategy for rational design of a drug regimen targeting acute myelogenous leukemia (AML) stem cells involved understanding parthenolide's impact on oxidative stress pathways nih.gov.

Computational Approaches: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict interactions with biological targets and guide the design of new molecules with improved binding affinities and activities dntb.gov.uaresearchgate.net.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of natural products and their derivatives to promote sustainability, reduce environmental impact, and enhance safety. While specific green synthesis routes for this compound are not extensively detailed in the provided literature, the overarching principles are highly relevant.

Green chemistry focuses on:

Waste Prevention: Designing syntheses to minimize or eliminate waste generation epa.govsigmaaldrich.com.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product epa.govsigmaaldrich.com.

Less Hazardous Chemical Syntheses: Utilizing and generating substances with minimal toxicity epa.govsigmaaldrich.com.

Safer Solvents and Auxiliaries: Employing environmentally benign solvents and reducing the use of auxiliary substances epa.govsigmaaldrich.com.

Catalysis: Favoring catalytic reagents over stoichiometric ones to increase efficiency and reduce waste epa.govsigmaaldrich.com.

Renewable Feedstocks: Utilizing renewable starting materials where possible sigmaaldrich.comhilarispublisher.com.

Chemoenzymatic Synthesis: The use of enzymes, such as engineered P450s, for specific transformations can be considered a greener approach, often reducing the need for protecting groups and harsh reagents researchgate.netcjnmcpu.comhilarispublisher.com.

Applying these principles to the synthesis of this compound and its analogues would involve optimizing reaction conditions, exploring biocatalytic methods for functionalization, and minimizing the use of hazardous solvents and reagents.

Data Tables

Table 1: Semisynthetic Routes to Parthenolide and Related Analogues

| Starting Material | Product | Number of Steps | Overall Yield | Reference(s) |

| (+)-Costunolide | Parthenolide | 3 | 55% | researchgate.netnih.gov |

| (+)-Costunolide | (-)-Anisomelic acid (AA) | 5 | 27% | nih.gov |

| (+)-Costunolide | Parthenolide cyclopropyl (B3062369) analogue | Not Specified | 60% | researchgate.net |

Table 2: Examples of Parthenolide Derivatives and Observed Activity Enhancement

| Derivative Type / Modification | Modification Site | Enhancement Factor (Activity) | Target Application | Reference(s) |

| P450-mediated analogs | C9 and C14 | 2-14 fold | Anticancer | researchgate.net |

| Benzoylated derivatives | C9 or C14 | Improved potency | Antileukemic | rochester.edu |

| Compound 7d | Not Specified | 11.6-18.6 fold | Anti-TNBC | nih.gov |

| Carbamate-based analogs | C9 and C14 | Improved anticancer activity | Anticancer | researchgate.net |

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features Influencing Biological Activity

Acetoxyparthenolide belongs to the germacrane (B1241064) class of sesquiterpene lactones. Its biological activities are largely attributed to two highly reactive electrophilic centers inherited from its parent compound, parthenolide (B1678480): the α-methylene-γ-lactone ring and the epoxide moiety. mdpi.comresearchgate.net

The α-Methylene-γ-lactone Moiety: This is considered a critical pharmacophore for a wide range of biological activities in sesquiterpene lactones. The exocyclic double bond conjugated with the carbonyl group of the lactone makes it a potent Michael acceptor. This allows the compound to form covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins. nih.gov This covalent modification can alter the structure and function of key cellular proteins, such as transcription factors and enzymes, thereby disrupting signaling pathways involved in inflammation and cancer. mdpi.comnih.gov The anti-inflammatory activity, for example, is mediated through this moiety's ability to interact with and inhibit proteins like IκB kinase beta (IKKβ). nih.gov

Together, these two functional groups make this compound and its parent compound covalently reactive agents, capable of alkylating multiple biological targets, which underlies their diverse pharmacological effects. mdpi.comnih.gov

Impact of the Acetoxy Group at Specific Positions (e.g., 9β, 9α)

The introduction of an acetoxy group, particularly at the C9 position, transforms parthenolide into this compound. This modification is a key area of SAR studies, as it can significantly influence the molecule's physicochemical properties (such as lipophilicity and solubility) and its interaction with biological targets. While direct comparative studies on the 9β and 9α isomers of this compound are not extensively detailed in the available literature, research on C9-functionalized parthenolide analogs provides valuable insights into the role of substituents at this position.

SAR Studies in Specific Biological Contexts

The anti-inflammatory activity of parthenolide and its derivatives is strongly linked to the α-methylene-γ-lactone ring. nih.govmdpi.com This structural feature is essential for the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. frontiersin.org The compound exerts its effect by inhibiting the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.gov

SAR studies indicate that modifications that remove or reduce the reactivity of the α-methylene-γ-lactone group lead to a significant loss of anti-inflammatory activity. The introduction of an acetoxy group at the C9 position can modulate this activity. Depending on its orientation, the acetoxy group could sterically hinder or facilitate the interaction of the α-methylene-γ-lactone with its target proteins. Furthermore, it may alter the compound's distribution and metabolism, indirectly affecting its anti-inflammatory potency. Studies on various monoterpenoids have shown that anti-inflammatory effects are closely related to their specific structural characteristics, including the presence and position of acyl groups. mdpi.com

The anticancer activity of parthenolide has been a major focus of derivatization efforts, with many studies exploring modifications at the C9 position. These studies provide a strong basis for understanding the SAR of this compound. Chemoenzymatic synthesis has enabled the creation of a library of C9-functionalized parthenolide analogs ("parthenologs"), which have been screened for cytotoxicity against various human cancer cell lines. nih.govnih.govbohrium.com

These investigations have shown that substituting the C9-hydroxyl group with various acyl and carbamate (B1207046) moieties can lead to analogs with significantly improved anticancer activity compared to the parent compound, parthenolide. nih.gov For instance, certain C9-carbamate derivatives bearing trifluoromethyl-substituted aryl rings demonstrated a 2- to 14-fold increase in potency against cell lines including T cell leukemia (Jurkat) and mantle cell lymphoma (JeKo-1). nih.gov This suggests that the C9 position is a critical site for modification and that the nature of the ester or carbamate group has a profound impact on cytotoxic potency. The acetoxy group in this compound is a simple acyl group, and its presence is part of this broader SAR landscape where C9-esterification influences anticancer efficacy.

The table below summarizes the cytotoxic activity (LC50) of selected C9-functionalized parthenolide analogs compared to the parent compound, Parthenolide (PTL).

| Compound | C9-Substituent | Jurkat (LC50, µM) | JeKo-1 (LC50, µM) | HeLa (LC50, µM) | SK-N-MC (LC50, µM) |

|---|---|---|---|---|---|

| PTL | -H | 16.9 | 10.3 | 12.8 | 16.2 |

| Analog 1 | -OH | 10.1 | 6.6 | 12.5 | 12.1 |

| Analog 2 (C9-Carbamate) | -OC(O)NH-Ph-CF3 | 1.2 | 2.8 | 6.4 | 0.6 |

| Analog 3 (C9-Carbamate) | -OC(O)NH-Ph-Cl | 3.5 | 4.1 | 8.9 | 2.3 |

Data derived from studies on C9-functionalized parthenolide analogs. nih.gov

Several phytochemicals, including sesquiterpene lactones, are known to possess antimicrobial properties. nih.govfrontiersin.org The biological activity of parthenolide has been reported against various microorganisms, and this effect is generally attributed to the presence of the α-methylene-γ-lactone ring, which can alkylate microbial proteins. nih.gov The lipophilicity of a compound is also a crucial factor in its ability to penetrate microbial cell membranes.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational tools are increasingly used to rationalize SAR data and guide the design of new analogs. nih.govresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a molecule like this compound binds to a target protein and assess the stability of the resulting complex. nih.govmdpi.com

Molecular Docking: This technique can be used to place this compound into the active site of a known target protein (e.g., IKKβ or tubulin). The resulting models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, helping to explain why certain structural features are important for activity. For example, docking could be used to compare how 9α- and 9β-acetoxyparthenolide isomers fit into a binding site, potentially explaining differences in their biological effects.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic view of the interaction and the stability of the binding pose predicted by docking. nih.gov

Mechanistic Elucidation of Biological Activities

Anti-inflammatory Pathways

The anti-inflammatory effects of acetoxyparthenolide and related compounds are attributed to their ability to interfere with major pro-inflammatory signaling cascades. This includes the inhibition of pathways governed by Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Signal Transducer and Activator of Transcription (STATs) proteins.

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell proliferation, and the suppression of apoptosis. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins known as IκB. nih.gov Upon receiving a stimulus, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target genes. nih.gov

Research on the closely related compound, parthenolide (B1678480), has shown that it can directly bind to the IKK complex, preventing the degradation of IκBα. nih.gov This action effectively blocks the activation of the NF-κB pathway. nih.gov Such inhibition is significant as the NF-κB pathway promotes oncogenesis and can induce drug resistance in cancer cells. nih.gov Sesquiterpene lactones, including 9β-acetoxyparthenolide, have demonstrated significant anticancer activities, and the inhibition of NF-κB is a key mechanism in preventing inflammation-related gene expression. ijbpas.com By suppressing NF-κB, these compounds can down-regulate various anti-apoptotic proteins and other genes that contribute to cell survival and proliferation in malignant cells. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that transmit signals from the cell surface to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis. assaygenie.com These pathways, which include the Extracellular Signal-Regulated Kinases (ERKs), Jun N-terminal Kinases (JNKs), and p38 MAPKs, are central to the immune response and the production of inflammatory cytokines. assaygenie.comresearchgate.net

Studies on parthenolide have demonstrated its ability to modulate this pathway. Specifically, it has been shown to decrease the activation of ERK in human periodontal ligament-derived cells. researchgate.net The MAPK signaling cascade is crucial in mediating inflammatory responses, and its modulation can suppress the expression of pro-inflammatory cytokines. researchgate.net While excessive MAPK signaling can be detrimental, its balanced regulation is crucial for normal cellular function and preventing disease states. unirioja.es The ability of compounds like parthenolide to influence components of the MAPK pathway highlights a key mechanism for their anti-inflammatory effects. researchgate.net

The Signal Transducer and Activator of Transcription (STAT) pathways are another critical signaling system involved in cellular responses to cytokines and growth factors. The parent compound, parthenolide, has been reported to exhibit strong, STAT-inhibition-mediated transcriptional suppression. researchgate.net This inhibition occurs at both the transcriptional level and through the direct inhibition of associated kinases. researchgate.net The MAPK signaling pathway is known to be highly correlated with the STAT3/NF-κB pathway in the induction of apoptosis in cancer cells. researchgate.net

Anticancer Mechanisms

The anticancer properties of this compound are linked to its capacity to halt cell proliferation and induce programmed cell death, or apoptosis, in malignant cells. vdoc.pubresearchgate.net This is a highly regulated process essential for eliminating damaged or cancerous cells. wikipedia.org

Apoptosis is a natural, controlled process of cell suicide that is crucial for development and tissue homeostasis. wikipedia.orgnih.gov A failure to undergo apoptosis can lead to uncontrolled cell proliferation, a hallmark of cancer. wikipedia.org Compounds that can trigger this process in cancer cells are of significant therapeutic interest. nih.gov Research has shown that sesquiterpene lactones, including 9β-acetoxyparthenolide, inhibit the growth of various human cancer cell lines, such as leukemia, colon adenocarcinoma, and breast adenocarcinoma, by inducing apoptosis. vdoc.pubresearchgate.net

The process of apoptosis is executed by a family of cysteine proteases known as caspases. gsea-msigdb.org These enzymes exist as inactive proenzymes and are activated in a proteolytic cascade. researchgate.net This cascade involves initiator caspases, such as Caspase-8 (CASP8) and Caspase-9 (CASP9), and executioner caspases, like Caspase-3 (CASP3). gsea-msigdb.org

Caspase-8 (CASP8) is the primary initiator caspase involved in the extrinsic or death receptor-mediated pathway of apoptosis. gsea-msigdb.org This pathway is triggered by external signals that lead to the formation of a death-inducing signaling complex (DISC), which facilitates the activation of CASP8. olink.com Activated CASP8 can then directly activate downstream executioner caspases like CASP3. olink.comnih.gov

Caspase-9 (CASP9) is the key initiator caspase in the intrinsic or mitochondrial pathway. gsea-msigdb.org This pathway is initiated by cellular stress, which leads to the release of cytochrome c from the mitochondria. gsea-msigdb.org Cytochrome c then contributes to the activation of CASP9, which in turn activates CASP3. gsea-msigdb.org

Caspase-3 (CASP3) is a critical executioner caspase activated by initiator caspases from both the extrinsic and intrinsic pathways. gsea-msigdb.orgnih.gov Once active, CASP3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage. wikipedia.org

The induction of apoptosis by compounds like 9β-acetoxyparthenolide is mediated through the activation of this caspase cascade, ultimately leading to the demise of the cancer cell. vdoc.pubresearchgate.net

Table of Caspase Functions in Apoptosis

| Caspase | Type | Activation Trigger | Primary Role |

| CASP8 | Initiator | Death receptor signaling (Extrinsic Pathway) gsea-msigdb.orgolink.com | Activates downstream executioner caspases (e.g., CASP3) nih.gov |

| CASP9 | Initiator | Mitochondrial stress and cytochrome c release (Intrinsic Pathway) gsea-msigdb.org | Activates CASP3 in response to internal cell stress gsea-msigdb.org |

| CASP3 | Executioner | Activation by initiator caspases (CASP8, CASP9) gsea-msigdb.orgnih.gov | Cleaves cellular substrates to carry out programmed cell death gsea-msigdb.org |

Induction of Apoptosis in Malignant Cells

Poly (ADP-ribose) Polymerase (PARP1) Cleavage

This compound has been implicated in the induction of apoptosis, a programmed cell death, through various mechanisms, including the cleavage of Poly (ADP-ribose) Polymerase 1 (PARP1). PARP1 is a nuclear protein crucial for DNA repair and the maintenance of genomic stability. semanticscholar.orgfrontiersin.org In the event of extensive DNA damage, excessive activation of PARP1 can lead to a depletion of cellular energy stores (NAD+ and ATP), resulting in necrotic cell death. nih.gov However, during apoptosis, PARP1 is targeted and cleaved by caspases, primarily caspase-3 and caspase-7. semanticscholar.orgnih.gov This cleavage inactivates PARP1, preventing DNA repair and conserving energy for the apoptotic process. nih.govnih.gov

The cleavage of PARP1 by caspases generates two specific fragments: an 89-kDa C-terminal catalytic fragment and a 24-kDa N-terminal DNA-binding domain. semanticscholar.orgnih.gov The 89-kDa fragment, which contains the catalytic domain, has a significantly reduced ability to bind to DNA and is released from the nucleus into the cytoplasm. nih.gov Conversely, the 24-kDa fragment remains in the nucleus, where it can bind to DNA breaks and act as a dominant-negative inhibitor of any remaining active PARP1. nih.gov The cleavage of PARP1 is widely considered a hallmark of apoptosis. nih.gov Studies on similar compounds suggest that this compound likely induces PARP1 cleavage as part of its apoptotic signaling cascade. For instance, 13-acetoxysarcocrassolide (B1257093) was shown to increase the expression of cleaved PARP-1 in hepatocellular carcinoma cells. nih.gov

Reactive Oxygen Species (ROS) Generation and Modulation

Reactive oxygen species (ROS) are highly reactive, oxygen-containing molecules that are natural byproducts of cellular metabolism. wikipedia.orgnih.gov Key examples of ROS include superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·). wikipedia.orgsmw.ch While low levels of ROS are involved in normal cellular signaling and homeostasis, excessive accumulation leads to oxidative stress, which can damage vital macromolecules such as DNA, proteins, and lipids. wikipedia.orgnih.gov

The primary intracellular sources of ROS include mitochondria, specifically during oxidative phosphorylation, as well as various enzymes like NADPH oxidases (NOXs). smw.chmdpi.com An imbalance between ROS production and the cell's antioxidant defense systems can trigger pathological conditions. nih.gov

The generation of ROS is a known mechanism by which certain compounds induce apoptosis. While direct studies on this compound's effect on ROS are limited, related compounds have been shown to exert their effects through the modulation of ROS levels. For example, some therapies can induce a senescence-like phenotype that depends on sustained ROS production. frontiersin.org

Cell Cycle Arrest Induction (e.g., G0/G1, G2/M Phases)

The cell cycle is a fundamental process consisting of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis), through which a cell grows and divides. biocompare.comkhanacademy.org Cells can also enter a quiescent state known as G0. khanacademy.orgbiorxiv.org Progression through these phases is tightly regulated by checkpoints that ensure the fidelity of DNA replication and cell division. expasy.org

This compound has been shown to induce cell cycle arrest, a crucial mechanism for its anti-proliferative effects. Cell cycle arrest prevents damaged cells from proceeding with division, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. khanacademy.org Compounds can induce arrest at different phases of the cell cycle. For instance, G0/G1 arrest prevents the cell from entering the DNA synthesis phase, while G2/M arrest halts the cell before mitosis. expasy.orgous-research.no

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, Cdk1, p21)

The progression through the cell cycle is orchestrated by the interplay of cyclins and cyclin-dependent kinases (CDKs). biocompare.com The Cyclin B1/Cdk1 complex, for instance, is a key regulator of the G2/M transition. jmchemsci.com The activity of these complexes is, in turn, controlled by CDK inhibitors (CKIs) such as p21. jmchemsci.com

p21 is a versatile CKI that can induce cell cycle arrest in response to various stimuli, including DNA damage. free.fr It can inhibit the activity of multiple cyclin/CDK complexes, including Cyclin B1/Cdk1. free.frmdpi.com In response to genotoxic stress, p21 can mediate the nuclear retention of inactive Cyclin B1/Cdk1 complexes, preventing their activation and subsequent entry into mitosis. nih.gov This nuclear sequestration of Cyclin B1/Cdk1 is a critical part of the G2 arrest mechanism. nih.gov Furthermore, phosphorylation of p21 at serine 130 by Cdk1/Cyclin B1 during mitosis can reduce its stability and its binding affinity to the complex, suggesting a feedback loop that ensures proper mitotic progression. oncotarget.com

Interference with Tubulin Polymerization and Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. youtube.comnih.gov They are essential components of the cytoskeleton, playing critical roles in cell division, motility, and intracellular transport. youtube.comnih.gov The process of microtubule formation, known as polymerization, involves the nucleation and subsequent growth of these polymers. nih.govcytoskeleton.com The dynamic nature of microtubules, characterized by phases of growth and shrinkage (a phenomenon called dynamic instability), is crucial for their function, particularly during the formation of the mitotic spindle in cell division. youtube.com

Several anti-cancer agents target microtubules, disrupting their dynamics and thereby inhibiting cell division. nih.gov Compounds can interfere with tubulin polymerization either by promoting or inhibiting it. cytoskeleton.comcytoskeleton.com For example, some agents block the polymerization of tubulin, leading to microtubule depolymerization. nih.gov this compound, along with other sesquiterpene lactones, is thought to exert its cytotoxic effects in part by interfering with microtubular proteins. colab.ws This interference with microtubule dynamics can lead to mitotic arrest and subsequent apoptosis.

Inhibition of Cancer Cell Proliferation and Tumor Growth

The uncontrolled proliferation of cells is a hallmark of cancer. khanacademy.org This aberrant growth is often the result of dysregulated cell cycle control. khanacademy.org The ability of a compound to inhibit the proliferation of cancer cells is a key indicator of its potential as an anti-cancer agent. nih.gov This inhibition can be achieved through various mechanisms, including the induction of cell cycle arrest and apoptosis.

The inhibition of tumor growth in vivo is a critical step in the evaluation of a potential therapeutic agent. asu.edu This involves assessing the compound's ability to reduce the size of tumors in animal models. asu.eduplos.org The growth of solid tumors is also dependent on angiogenesis, the formation of new blood vessels, which supply the tumor with necessary nutrients and oxygen. nih.gov Therefore, compounds that can inhibit cancer cell proliferation directly, or indirectly by targeting processes like angiogenesis, are of significant interest in cancer research. nih.gov

Below is a table summarizing the growth inhibition data for this compound against various cancer cell lines from the NCI-60 screen. The GI50 value represents the concentration at which there is a 50% reduction in the net protein increase. cancer.gov

Epigenetic Modulation Studies

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. immunopaedia.org.za These modifications include DNA methylation and histone modifications. immunopaedia.org.zamdpi.com Epigenetic mechanisms play a crucial role in regulating normal cellular processes, and their dysregulation is implicated in various diseases, including cancer. immunopaedia.org.zafrontiersin.org

Epigenetic modulating agents are being investigated as potential anti-cancer therapies because they can potentially reverse the aberrant epigenetic changes that contribute to tumorigenesis. frontiersin.org For instance, some inhibitors of histone demethylases have been shown to induce senescence and repress the proliferation of cancer cells. frontiersin.org The gut microbiota and its metabolites can also influence host metabolism and disease pathogenesis through epigenetic modifications. mdpi.com

While direct studies on the epigenetic effects of this compound are emerging, the field of in vivo gene activation through trans-epigenetic remodeling using systems like CRISPR/Cas9 is a promising area of research that could be applied to understand and potentially enhance the therapeutic effects of natural compounds. nih.gov

Disruption of Specific Oncogenic Signaling Pathways

The aberrant regulation of signaling pathways is a cornerstone of cancer development and progression. This compound has been investigated for its potential to interfere with these critical cellular communication networks, thereby inhibiting tumor growth and survival. The following sections detail the mechanistic insights into how this compound modulates specific oncogenic signaling pathways.

Notch Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved system that plays a crucial role in cell-to-cell communication, influencing cell fate decisions, proliferation, and differentiation. frontiersin.orgwikipedia.org Its dysregulation is implicated in various cancers. frontiersin.orgmdpi.com The pathway is initiated when a Notch receptor on one cell interacts with a ligand on an adjacent cell. mdpi.comgenome.jp This interaction triggers a series of proteolytic cleavages of the receptor, ultimately releasing the Notch intracellular domain (NICD). genome.jpmdpi.com The NICD then translocates to the nucleus, where it complexes with the transcription factor CSL to activate the expression of target genes. genome.jp

While direct studies on this compound's effect on the Notch pathway are limited, research on the parent compound, parthenolide, provides valuable insights. Parthenolide has been shown to inhibit the Notch signaling pathway, which is often hyperactivated in cancer stem cells. This inhibition is a key mechanism behind its anti-cancer and anti-inflammatory effects.

Wnt/β-catenin Signaling Pathway Interference

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. mdpi.comaging-us.com Its abnormal activation is a common feature in many cancers, promoting uncontrolled cell proliferation. mdpi.comnih.gov In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. aging-us.com When a Wnt ligand binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov In the nucleus, it acts as a co-activator for transcription factors that drive the expression of genes involved in cell proliferation. aging-us.comnih.gov

This compound, like its parent compound parthenolide, is thought to interfere with this pathway. Parthenolide has been demonstrated to inhibit the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin. This action suppresses the transcription of target genes that are essential for tumor cell proliferation and survival.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is another critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and growth of various cancers. wikipedia.orgrsc.org The pathway is triggered by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. wikipedia.orgoncotarget.com This binding relieves the inhibition that PTCH exerts on the Smoothened (SMO) protein. wikipedia.org Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes. wikipedia.orgoncotarget.com

Inhibitors of the Hedgehog pathway can act at different levels, including targeting the SMO protein or the downstream GLI transcription factors. mdpi.comwikipedia.org While specific studies on this compound are not available, the known anti-cancer activities of related sesquiterpene lactones suggest that interference with this pathway could be a potential mechanism of action.

AKT/ERK and p38 Pathways

The AKT (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase) pathways are central to regulating cell survival, proliferation, and growth in response to extracellular signals. imrpress.com The p38 mitogen-activated protein kinase (MAPK) pathway, on the other hand, is primarily activated by cellular stress and inflammatory cytokines, often leading to apoptosis or cell cycle arrest. frontiersin.orgoncotarget.com There is significant crosstalk between these pathways, creating a complex signaling network that determines cell fate. imrpress.comoncotarget.com

Research has shown that some natural compounds can induce apoptosis in cancer cells by simultaneously attenuating the pro-survival AKT and ERK pathways while promoting the pro-apoptotic p38 pathway. nih.gov For instance, the natural anthraquinone (B42736) emodin (B1671224) has been found to exert its anti-proliferative effects by inhibiting the phosphorylation of Akt and ERK and promoting the phosphorylation of p38. nih.gov This dual action effectively shifts the balance towards cell death.

TNF-α, IL-6, STAT-3 Signaling Modulation

Chronic inflammation is a well-established driver of cancer, and the signaling pathways of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are often at the heart of this process. frontiersin.org IL-6, in particular, activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. frontiersin.orgnih.gov Persistent activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. frontiersin.orgmdpi.com

The IL-6/JAK/STAT3 signaling axis is a critical target for cancer therapy. frontiersin.org The binding of IL-6 to its receptor triggers the activation of JAKs, which in turn phosphorylate STAT3. mdpi.commdpi.com Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the expression of genes involved in inflammation and tumorigenesis. mdpi.comnih.gov this compound's known anti-inflammatory properties suggest it may modulate this pathway, potentially by inhibiting the production of IL-6 or interfering with the activation of STAT3.

Interactive Data Table: Oncogenic Signaling Pathways

| Signaling Pathway | Key Components | Role in Cancer | Potential Modulation by this compound (Inferred) |

| Notch | Notch receptors (1-4), Ligands (Jagged, DLL), CSL | Cell fate, proliferation, stem cell maintenance | Inhibition of pathway activation |

| Wnt/β-catenin | Wnt ligands, Frizzled receptors, β-catenin, GSK3β | Cell proliferation, survival | Inhibition of β-catenin nuclear translocation |

| Hedgehog | Hh ligands (Shh, Ihh, Dhh), PTCH, SMO, GLI | Cell proliferation, tumor formation | Inhibition of SMO or GLI activity |

| AKT/ERK & p38 | AKT, ERK, p38 MAPK | Survival, proliferation (AKT/ERK), Apoptosis (p38) | Attenuation of AKT/ERK, Activation of p38 |

| TNF-α, IL-6, STAT3 | TNF-α, IL-6, JAK, STAT3 | Inflammation, proliferation, survival | Inhibition of IL-6 production or STAT3 activation |

Antimicrobial Action Mechanisms

The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents from natural sources. mdpi.com this compound has demonstrated potential in this area, exhibiting activity against various pathogens. The mechanisms of antimicrobial action are diverse and can involve one or more of the following strategies: inhibition of cell wall synthesis, disruption of membrane integrity, interference with nucleic acid or protein synthesis, and modulation of essential metabolic pathways. mdpi.comresearchgate.net

While the specific antimicrobial mechanism of this compound is not fully elucidated, studies on similar natural compounds provide clues. For example, some natural products have been shown to disrupt the bacterial cell membrane, leading to leakage of intracellular contents and cell death. frontiersin.org Others interfere with the synthesis of essential proteins, thereby halting bacterial growth and replication. frontiersin.org It is plausible that this compound employs one or a combination of these mechanisms to exert its antimicrobial effects. afjbs.com Further research is needed to precisely define its mode of action against different microbial species.

Bactericidal Activity Against Specific Pathogens

While the class of sesquiterpene lactones is known for broad antimicrobial properties, specific data detailing the bactericidal activity of this compound against particular pathogens are not extensively documented in the available research. nih.govreading.ac.uk Plants from which this compound is isolated, such as Cyathocline purpurea, have demonstrated general antibacterial activity. sciensage.infobepls.com For instance, related sesquiterpene lactones like santamarine (B1680768) have shown bactericidal effects against clinical strains of Mycobacterium tuberculosis. chemfaces.comresearchgate.net However, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against named bacterial species are not specified in the reviewed literature. The antimicrobial action of sesquiterpene lactones is sometimes attributed to their ability to disrupt the cell walls of bacteria. nih.govreading.ac.uk

Antifungal Properties

Similar to its bactericidal profile, the specific antifungal properties of this compound are not detailed with quantitative data in the available literature. The broader family of sesquiterpene lactones is recognized for possessing antifungal capabilities, which are thought to stem from their capacity to disrupt fungal cell walls. nih.govreading.ac.uk Extracts from plants containing this compound, such as Cyathocline purpurea and Cyathocline lyrata, are reported to have antifungal effects against various fungi, including Fusarium and Helinthosporium rostratum. bepls.com Despite these associations, studies providing specific MIC values for this compound against fungal pathogens like Candida albicans or Aspergillus species are not prominent.

Antiprotozoal Effects (e.g., Antileishmanial Activity)

The antiprotozoal potential of sesquiterpene lactones is an area of active research, with many compounds showing activity against parasites like Trypanosoma cruzi and Leishmania species. plos.orgrroij.com The plant Cyathocline purpurea, a source of this compound, is noted for its traditional use and reported antiprotozoal properties. bepls.com Studies on other sesquiterpene lactones have identified various mechanisms of action, including interaction with hemin, induction of oxidative stress, and inhibition of crucial parasite enzymes. plos.org However, specific research focusing on the antileishmanial or general antiprotozoal efficacy of this compound itself, including 50% inhibitory concentration (IC50) values against parasites like Leishmania major, is not detailed in the provided sources.

Alkylation of Sulfhydryl Enzymes

The most widely accepted mechanism for the biological activity of this compound and related sesquiterpene lactones is the alkylation of nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. core.ac.ukmdpi.com This action is primarily attributed to the presence of an α-methylene-γ-lactone moiety, which acts as a reactive site for Michael-type addition. mdpi.comnih.govroyalsocietypublishing.org

This covalent bonding to sulfhydryl groups can lead to the inactivation of key enzymes that regulate cell division and other vital cellular functions. core.ac.ukmdpi.com By altering protein function, this compound can disrupt cellular redox balance, interfere with DNA synthesis, and ultimately trigger programmed cell death (apoptosis). core.ac.uknih.gov The presence of these reactive alkylating centers is considered essential for the cytotoxic and anti-inflammatory activities observed in this class of compounds. core.ac.ukroyalsocietypublishing.org The efficiency of this alkylation can be influenced by factors such as the number of alkylating sites on the molecule, its geometry, and its lipophilicity. core.ac.ukmdpi.com

Modulation of Cell Membrane Physiology

Direct modulation of cell membrane physiology, such as altering lipid composition or fluidity, is not identified as a primary mechanism of action for this compound in the reviewed scientific literature. While the downstream effects of its primary actions can lead to changes in the cell membrane, these are typically consequences of other cellular events. For example, the induction of apoptosis, a known effect of many sesquiterpene lactones, involves membrane alterations like the externalization of phosphatidylserine. core.ac.uk Furthermore, some sesquiterpene lactones are described as being able to disrupt the cell walls of fungi and bacteria, which is a form of membrane interaction. nih.govreading.ac.uk However, there is no specific evidence to suggest that this compound's principal mechanism involves the direct modulation of the physical properties or lipid signaling pathways of the cell membrane.

Research Findings on Biological Activity

While specific data on the antimicrobial activity of 9β-acetoxyparthenolide is limited, its cytotoxic (anti-cancer) activity has been quantified in vitro.

Click on headers to sort

| Compound | Activity Type | Cell Line | IC50 Value (µg/mL) | Source |

|---|---|---|---|---|

| 9β-Acetoxyparthenolide | Cytotoxicity | General (Range) | 0.29 - 1.08 | rroij.com |

| 9β-Acetoxyparthenolide | Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | 0.50 ± 0.03 | chemfaces.com |

Pre Clinical Efficacy and Model Systems

In Vitro Research Models for Biological Activity Assessment

In vitro assays provide a controlled environment to measure the direct impact of Acetoxyparthenolide on cellular functions. By employing various cell lines and specific biochemical and morphological assessments, researchers can elucidate the compound's mechanisms of action and potential therapeutic benefits.

Cell Line-Based Assays

Cell line-based assays are a cornerstone of pre-clinical drug discovery, utilizing established cell cultures to screen and characterize the biological effects of compounds. These models offer reproducibility and are adaptable for assessing this compound's impact on different cancer types.

Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion)

Cell viability assays are essential for quantifying the cytotoxic or cytostatic effects of this compound on cancer cells. These methods assess the integrity and metabolic activity of cells following exposure to the compound.

Trypan Blue Exclusion Assay: This assay determines cell viability by exploiting the principle that cells with compromised cell membranes take up the vital dye Trypan Blue, while viable cells with intact membranes exclude it biocrick.com. Viable cells appear clear, whereas non-viable cells stain blue, allowing for a direct count of living versus dead cells biocrick.comnih.gov.

Methylene (B1212753) Blue Assay: Similar to other cell viability assays, the methylene blue assay quantifies cell number or metabolic activity through a colorimetric reaction nih.gov.

MTT Assay: The MTT assay measures the metabolic activity of living cells by quantifying the reduction of a tetrazolium salt (MTT) into a purple formazan (B1609692) product by mitochondrial dehydrogenases biocrick.comchemfaces.cn. The intensity of the purple color is proportional to the number of metabolically active cells biocrick.comchemfaces.cn.

Biochemical and Molecular Assays

Biochemical and molecular assays are fundamental tools for dissecting the cellular and molecular mechanisms of drug action and understanding pre-clinical efficacy.

Gene expression profiling, often performed using techniques like RNA sequencing or quantitative real-time PCR (RT-qPCR), allows researchers to analyze the comprehensive set of messenger RNA (mRNA) molecules expressed by a cell or tissue under specific conditions. This assay is crucial for identifying how a compound influences cellular pathways, gene regulation, and molecular mechanisms of action. For a compound like this compound, gene expression profiling can reveal its impact on specific genes or pathways involved in cellular processes such as proliferation, apoptosis, or signaling cascades, thereby contributing to the understanding of its pre-clinical efficacy.

Protein expression analysis, commonly conducted using Western blotting, is a technique used to detect and quantify specific proteins in a sample. This method is essential for validating findings from gene expression studies and for directly assessing the levels of target proteins or signaling molecules affected by a therapeutic agent. Western blotting can reveal changes in protein abundance, post-translational modifications (like phosphorylation), and the activation status of key cellular components, providing critical data on the molecular effects of compounds like this compound and their contribution to pre-clinical efficacy.

Data Tables

Enzyme Activity Assays (e.g., Caspase, Farnesyl Transferase)

Research has explored this compound's impact on key cellular enzymes involved in cell death and signaling pathways. Studies have indicated that this compound, along with related compounds like santamarine (B1680768) and 9β-acetoxycostunolide isolated from Cyathocline purpurea, can induce apoptosis in cancer cells. Specifically, these compounds have been shown to activate caspase 3 in L1210 cells, a marker of programmed cell death nih.gov. Caspase assays, such as the Caspase-Glo® 3/7 Assay System, are commonly employed to quantify caspase activity, providing insights into the mechanisms of apoptosis thermofisher.compromega.kr.

Furthermore, farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of proteins like Ras, which are often aberrantly active in cancer. Farnesyltransferase inhibitors (FTIs) are designed to target this pathway patsnap.comnih.gov. While specific studies detailing this compound's direct inhibition of farnesyl transferase are not explicitly detailed in the provided search results, the broader class of sesquiterpenes, which includes this compound, is known to possess the α-methylene-γ-lactone moiety that can lead to alkylation of sulfhydryl enzymes, potentially affecting various enzymatic activities nih.govnih.gov.

Receptor-Ligand Binding Studies

Receptor-ligand binding studies are fundamental in understanding how a compound interacts with specific biological targets. These assays typically involve measuring the affinity of a compound to a receptor, often using radiolabeled ligands in competitive binding experiments nih.govmerckmillipore.comwikipedia.orgnih.gov. Such studies help in characterizing drug targets and identifying novel drug candidates nih.govnih.gov. While direct receptor-ligand binding data for this compound is not found in the provided search results, the methodology involves assessing the interaction between a molecule (ligand) and its biological target (receptor) to determine binding affinity (e.g., Ki values) nih.gov. These studies are crucial for understanding the mechanism of action of compounds like this compound, even if not explicitly detailed for this specific compound in the retrieved literature.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the exact arrangement of atoms within Acetoxyparthenolide, confirming its identity, and assessing its purity.

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone for structural elucidation of organic molecules like this compound. Techniques such as ¹H NMR and ¹³C NMR provide information about the types and number of hydrogen and carbon atoms, respectively, and their electronic environments.

¹H NMR Spectroscopy: Detects the magnetic environments of hydrogen nuclei. Chemical shifts (δ) indicate the electronic environment, while splitting patterns (multiplicity) and coupling constants (J values) reveal the connectivity of protons. For this compound, ¹H NMR would typically show signals corresponding to its various proton types, including those in ester groups, aliphatic chains, and any potential aromatic or vinylic regions.

¹³C NMR Spectroscopy: Provides information on the carbon skeleton. Different carbon environments (e.g., carbonyl carbons, aliphatic carbons, carbons bearing oxygen) resonate at distinct chemical shifts.

2D NMR Techniques (COSY, HMBC, HSQC): These advanced NMR experiments are crucial for establishing detailed structural connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, mapping out spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning ¹H signals to their corresponding ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (two or three bonds) between protons and carbons, which is vital for piecing together the molecular framework and confirming the positions of substituents. arkat-usa.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, HRESIMS)Mass spectrometry provides information about the molecular weight and elemental composition of this compound, while fragmentation analysis helps in deducing structural fragments.

Mass Spectrometry (MS): Determines the mass-to-charge ratio (m/z) of ions. The molecular ion peak ([M]+• or [M+H]+) confirms the molecular weight. libretexts.org

High-Resolution Mass Spectrometry (HRESIMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition, which is critical for confirming the structure of a novel or known compound. acs.org

Tandem Mass Spectrometry (MS/MS): Involves selecting a specific ion (precursor ion) and fragmenting it further to generate product ions. This fragmentation pattern provides detailed structural information and can help differentiate between isomers. biorxiv.org The fragmentation patterns of sesquiterpene lactones like parthenolide (B1678480) derivatives often involve cleavage of ester linkages, loss of acetyl groups, and fragmentation of the ring systems. libretexts.orgmiamioh.edu

Fourier-Transform Infrared (FTIR) SpectroscopyFTIR spectroscopy identifies functional groups present in this compound by analyzing its vibrational modes.

Characteristic absorption bands would be expected for functional groups such as carbonyls (C=O) from the lactone and ester moieties, C-O stretches, and C=C stretches from any unsaturated bonds. libretexts.orguniversallab.orgwordpress.comresearchgate.netbhu.ac.in A strong absorption band around 1700-1750 cm⁻¹ is typical for ester carbonyls, and another around 1770-1780 cm⁻¹ might indicate a lactone carbonyl. universallab.orgresearchgate.net The presence of hydroxyl groups (O-H) would typically show a broad band around 3200-3550 cm⁻¹, while C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ range. libretexts.orguniversallab.org

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy is used to detect chromophores, which are parts of a molecule that absorb UV or visible light.

For this compound, UV-Vis spectroscopy would reveal absorption maxima (λmax) associated with conjugated π systems, such as C=C double bonds or carbonyl groups. libretexts.orgmasterorganicchemistry.commatanginicollege.ac.inmsu.edu The presence of a lactone ring and ester groups might lead to absorption in the UV region, typically around 200-300 nm. masterorganicchemistry.commatanginicollege.ac.in The specific λmax values and molar absorptivities (ε) can provide clues about the extent of conjugation and the nature of the chromophoric systems.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for isolating this compound from complex mixtures and for accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC)HPLC is a powerful technique for separating, identifying, and quantifying compounds.

Separation: HPLC utilizes a stationary phase (in a column) and a mobile phase to separate compounds based on their differential interactions. Reversed-phase HPLC, often using C18 columns, is common for analyzing moderately polar compounds like this compound. aacrjournals.orgresearchgate.netmedcraveonline.comchromatographyonline.com

Quantification: Detection is typically performed using UV-Vis detectors, often set at the λmax of the analyte. For parthenolide and its derivatives, a detection wavelength of 210 nm has been reported. researchgate.netmedcraveonline.com Gradient or isocratic elution methods are employed, with mobile phases commonly consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). aacrjournals.orgresearchgate.netchromatographyonline.com HPLC methods have been developed to quantify parthenolide in plant extracts and biological samples with high sensitivity. aacrjournals.orgresearchgate.netmedcraveonline.com

Emerging Research Frontiers and Future Perspectives

Development of Prodrugs and Delivery Systems for Optimized Bioavailability

Optimizing the bioavailability of natural compounds like Acetoxyparthenolide is crucial for enhancing their therapeutic efficacy. Prodrug strategies and advanced drug delivery systems offer promising avenues to overcome limitations such as poor solubility, rapid metabolism, or inefficient absorption nih.govallucent.comnih.govmdpi.com. Prodrugs are inactive derivatives that are converted into the active drug within the body, often through enzymatic or chemical processes nih.govnih.govorientjchem.org. This approach can be employed to temporarily mask polar groups, increase lipophilicity, or improve stability allucent.commdpi.com.

Future research could focus on designing this compound prodrugs utilizing ester, ether, or amide linkages, which can be cleaved by endogenous enzymes to release the active compound nih.govorientjchem.org. Furthermore, the development of advanced drug delivery systems, such as nanoparticles, liposomes, or polymeric matrices, could enable targeted delivery, sustained release, and improved cellular uptake of this compound nih.govmdpi.comajptr.com. These systems can protect the compound from degradation and bypass biological barriers, thereby increasing its concentration at the target site and potentially reducing systemic toxicity mdpi.comajptr.com.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While this compound and related sesquiterpene lactones are primarily recognized for their anti-cancer and anti-inflammatory properties icm.edu.plresearchgate.netphytojournal.comaimspress.comijbpas.comresearchgate.nete-century.us, emerging research suggests potential applications in other therapeutic areas. Studies on structurally related compounds, such as acetoxypachydiol, have indicated significant neuroprotective effects against oxidative stress, mediated through the activation of the Keap1-Nrf2/HO-1 pathway nih.gov. Compounds isolated from the Anthemis genus, which includes this compound, have also been associated with antioxidant, neuroprotective, and antidiabetic activities icm.edu.plaimspress.com.

Future research directions could involve a systematic investigation into the neuroprotective potential of this compound, exploring its mechanisms in models of neurodegenerative diseases. Additionally, its antioxidant properties might be leveraged for conditions associated with oxidative damage, and its potential antidiabetic effects warrant further exploration. Expanding the therapeutic scope of this compound to these areas could unlock new treatment strategies for a broader range of diseases.

Integrated Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Understanding the precise molecular mechanisms by which this compound exerts its effects is critical for its further development. Integrated omics approaches, including proteomics and metabolomics, offer powerful tools for achieving this goal nih.govfigshare.commdpi.com. Metabolomics allows for the systematic quantification and analysis of all metabolites in a biological sample, providing insights into metabolic pathways and cellular states nih.govmetaboanalyst.cacreative-proteomics.comnih.gov. By identifying perturbed metabolic pathways, researchers can gain a comprehensive understanding of how this compound influences cellular metabolism and signaling nih.govplos.org.

Proteomics, on the other hand, enables the large-scale study of proteins, including their interactions, modifications, and expression levels figshare.combiognosys.combiorxiv.orgnih.gov. Techniques like mass spectrometry-based proteomics can identify drug-target interactions, elucidate mechanisms of action, and reveal downstream protein alterations induced by this compound figshare.combiognosys.combiorxiv.org. Integrating data from metabolomics, proteomics, and transcriptomics can provide a holistic view of the cellular response to this compound, identifying key molecular targets and signaling cascades involved in its therapeutic effects.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Target Identification and Validation: AI algorithms can sift through large biological datasets to predict potential molecular targets for this compound based on its known activities or structural features.

Virtual Screening and De Novo Design: ML models can screen vast libraries of compounds or design novel molecular structures with optimized properties, potentially leading to more potent or selective analogs of this compound.

Predictive Modeling: AI can predict the pharmacokinetic and pharmacodynamic profiles of this compound and its derivatives, aiding in the selection of promising candidates for further development.

Mechanism of Action Elucidation: AI can integrate data from various omics studies to build predictive models of this compound's mechanism of action.

Collaborative Research and Interdisciplinary Approaches

Addressing complex biological problems and advancing drug discovery often necessitates collaboration across different scientific disciplines and institutions uni-saarland.dedassh.edu.auspubl.plnih.gova2ru.org. Interdisciplinary research allows for the combination of diverse perspectives, methodologies, and expertise, fostering innovation and leading to more comprehensive solutions spubl.plnih.gov. For this compound, future progress may benefit from:

Cross-Disciplinary Teams: Collaborations involving chemists, biologists, pharmacologists, computational scientists, and material scientists can accelerate the development of prodrugs, delivery systems, and novel applications.

Data Sharing and Integration: Open data initiatives and collaborative platforms can facilitate the sharing of research findings, enabling a more integrated understanding of this compound's properties and mechanisms.

Industry-Academia Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between fundamental research and clinical translation, accelerating the journey of this compound from laboratory discovery to potential therapeutic use.

By fostering a collaborative and interdisciplinary research environment, the scientific community can more effectively explore the full therapeutic potential of this compound and overcome the challenges inherent in drug development.

Q & A

Q. What metadata should be included when publishing this compound-related datasets for reproducibility?

- Methodological Answer :

- Essential metadata : Synthesis protocol (including solvent batches), HPLC/LC-MS parameters, raw NMR spectra.

- Data repositories : Deposit in Figshare or Zenodo with a CC-BY license.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.